1-Bromotetracontane
Description
1-Bromotetracontane (C₄₀H₈₁Br) is a long-chain alkyl bromide with a bromine atom attached to the terminal carbon of a 40-carbon alkane. As a primary alkyl bromide, it is expected to exhibit moderate reactivity in nucleophilic substitution reactions (e.g., SN2 mechanisms), though steric hindrance from the long hydrocarbon chain may reduce reaction rates compared to shorter analogs. Its physical state at room temperature is likely solid, with low solubility in polar solvents and high solubility in nonpolar media. Applications may include use as a surfactant precursor, polymer additive, or intermediate in organic synthesis .
Properties
CAS No. |
62108-55-8 |
|---|---|
Molecular Formula |
C40H81Br |
Molecular Weight |
642.0 g/mol |
IUPAC Name |
1-bromotetracontane |
InChI |
InChI=1S/C40H81Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h2-40H2,1H3 |
InChI Key |
GWQOPLGULKTJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotetracontane can be synthesized through the bromination of tetracontane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the terminal carbon.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The compound is produced in reactors designed to handle high temperatures and pressures, ensuring the efficient conversion of tetracontane to this compound. The process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
1-Bromotetracontane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bromoalcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon, tetracontane.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles can be used, such as sodium iodide (NaI) in acetone for nucleophilic substitution reactions.
Major Products Formed:
Bromoalcohols and carboxylic acids from oxidation reactions.
Tetracontane from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromotetracontane is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to lipid metabolism and membrane biology.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
1-Bromotetracontane is compared with other similar compounds, such as 1-bromohexadecane and 1-bromooctadecane. These compounds share the common feature of having a bromine atom attached to a long hydrocarbon chain, but differ in chain length and properties. This compound is unique due to its longer carbon chain, which influences its physical and chemical properties.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-bromotetracontane with shorter- and longer-chain bromoalkanes, based on available
*State depends on temperature; †Extrapolated from trends.
Key Trends :
- Boiling/Melting Points : Increase with chain length due to stronger van der Waals forces. For example, 1-bromopentane (bp ~129°C) vs. 1-bromooctadecane (mp ~30°C) .
- Solubility: Shorter chains (e.g., 1-bromopentane) are more soluble in polar solvents, while longer chains (e.g., this compound) favor nonpolar environments.
- Reactivity : Shorter chains undergo SN2 reactions more readily; longer chains face steric hindrance, reducing substitution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
